molecular formula C13H18N6O2 B2486539 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034576-27-5

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2486539
CAS No.: 2034576-27-5
M. Wt: 290.327
InChI Key: SXHWXHCQTKZRCS-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a specialized 1,3,5-triazine derivative designed for chemical biology and synthetic chemistry research. This compound features a 1,3,5-triazine core, a structural motif renowned for its versatility in pharmaceutical and materials science research . The 1,3,5-triazine scaffold is a ubiquitous structural motif present in numerous compounds with diverse biological activities, making it a valuable template for developing novel research tools . The molecular architecture incorporates a dimethylamino group and a methoxy group at the 4 and 6 positions of the triazine ring, respectively, which can significantly influence the electronic properties and reactivity of the molecule. The acetamide linker substituted with a 1H-pyrrole group extends from the triazine core, providing a unique functional handle for further chemical modification or interaction with biological systems. Researchers can utilize this compound as a key synthetic intermediate or building block for constructing more complex molecular architectures. Its primary research applications include serving as a potential coupling agent or condensation agent in synthetic methodologies, analogous to the applications of related triazine-based compounds like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) which is effectively used for amidation reactions and polymer crosslinking in water at room temperature . The mechanism of action for such triazine derivatives typically involves activating carboxylic groups to form amide bonds, facilitating the synthesis of peptides, functionalized polymers, or other biologically relevant molecules. In materials science, this compound could be investigated for crosslinking biopolymers like carboxymethyl cellulose (CMC) to create films with enhanced barrier and mechanical properties for advanced applications . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound following appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-18(2)12-15-10(16-13(17-12)21-3)8-14-11(20)9-19-6-4-5-7-19/h4-7H,8-9H2,1-3H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHWXHCQTKZRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Dimethylamino Group

The dimethylamino group at the 4-position is introduced via nucleophilic substitution. As demonstrated in the synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide, dimethylamine reacts with a chlorinated triazine intermediate. The reaction typically occurs in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours. Monitoring via thin-layer chromatography (TLC) ensures complete substitution.

Methoxy Group Installation

The methoxy group at the 6-position is incorporated using sodium methoxide, as detailed in. This step occurs concurrently with dimethylamino group introduction in the one-pot ionic liquid system, reducing intermediate isolation steps.

Attachment of the Pyrrole-Acetamide Moiety

Synthesis of 2-(1H-Pyrrol-1-yl)Acetamide

Polysubstituted pyrroles are synthesized via a three-component reaction involving β-keto esters, amines, and arylglyoxals. For 2-(1H-pyrrol-1-yl)acetamide:

  • Pyrrole formation : Ethyl acetoacetate reacts with ammonium acetate and arylglyoxal in ethanol under reflux to form the pyrrole ring.
  • Amidation : The ester group is hydrolyzed to a carboxylic acid using NaOH, followed by coupling with ammonium chloride via EDC/HOBt-mediated amidation.

Coupling to the Triazine Intermediate

The methylene bridge between the triazine and acetamide is established through a nucleophilic substitution or reductive amination. In a method analogous to, the triazine’s chloromethyl derivative reacts with 2-(1H-pyrrol-1-yl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF at 50°C for 8 hours. Alternatively, reductive amination using NaBH₃CN in methanol achieves similar results with higher selectivity.

Optimization and Challenges

Solvent and Catalyst Selection

  • Ionic liquids : Improve reaction rates and yields but require careful moisture control.
  • Polar aprotic solvents : DMF enhances solubility but complicates purification due to high boiling points.

Competing Side Reactions

  • Over-alkylation : Excess methylating agents can lead to quaternary ammonium byproducts. Stoichiometric control and low temperatures mitigate this.
  • Pyrrole ring oxidation : The pyrrole moiety is sensitive to strong oxidants; inert atmospheres (N₂ or Ar) are essential during coupling.

Analytical and Purification Strategies

Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of dimethylamino (δ 2.8–3.1 ppm), methoxy (δ 3.4–3.6 ppm), and pyrrole protons (δ 6.2–6.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak at m/z 349.1784 (calculated for C₁₅H₂₁N₆O₂).

Chromatographic Purification

  • Flash column chromatography : Silica gel with a gradient of ethyl acetate/hexane (1:1 to 3:1) removes unreacted starting materials.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals (>98% by HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Ionic liquid 85–90 95 Green chemistry, recyclable solvent High cost of ionic liquids
Conventional 70–75 90 Low solvent cost Multiple purification steps
Reductive amination 80 92 Selective coupling Requires toxic cyanoborohydride

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the triazine ring can undergo oxidation to form a methoxy-substituted triazine oxide. This reaction typically requires strong oxidizing agents like hydrogen peroxide.

  • Reduction: : The compound can undergo reduction reactions, particularly at the acetamide linkage. Common reducing agents include lithium aluminium hydride, which can convert the acetamide to an amine.

  • Substitution: : The dimethylamino group can be substituted by other nucleophiles such as thiols or amines, which can modify the compound’s properties significantly.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), temperatures around 60-80°C.

  • Reduction: : Lithium aluminium hydride (LiAlH4), conducted in dry ether at low temperatures.

  • Substitution: : Nucleophiles like thiols or amines in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

  • Oxidation: : Methoxy-substituted triazine oxide.

  • Reduction: : Amine derivative of the original compound.

  • Substitution: : Modified triazine derivatives with different substituents replacing the dimethylamino group.

Scientific Research Applications

Research indicates that compounds with similar structural features exhibit various biological activities:

  • Anticancer Activity : The presence of the triazine core suggests potential anticancer properties. Studies have shown that compounds containing triazine rings can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The pyrrole moiety may enhance this activity by interacting with microbial enzymes or membranes.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Triazine DerivativesTriazine coreAnticancerDiverse mechanisms
Pyrrole DerivativesPyrrole structureAntimicrobialEnhanced membrane interaction
Dimethylamino CompoundsBasic amine groupAntiviralPotential enzyme inhibition

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Evaluation : A study on triazine derivatives demonstrated their ability to inhibit cell proliferation in human cancer cell lines (e.g., MCF-7, HeLa) through apoptosis induction.
  • Antimicrobial Screening : Research involving pyrrole-based compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance efficacy.
  • In Silico Studies : Computational modeling has been used to predict the interactions between N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide and its biological targets, providing insights into its pharmacodynamics.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It interacts with proteins, enzymes, and nucleic acids, forming stable complexes.

  • Pathways Involved: : In biological systems, it may inhibit specific enzymes involved in cellular proliferation, potentially leading to antitumor activity. The triazine ring's ability to form hydrogen bonds and electrostatic interactions plays a crucial role in these processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)-N-methylpyrrol-2-carboxamide: : Similar triazine and pyrrole structure but with chloro substitution, leading to different reactivity and biological activity.

  • N-(4-Dimethylamino-6-methoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxamide: : Similar functionalities, but the pyrrolidine ring alters the compound's conformational flexibility and interaction profile.

Highlighting Uniqueness

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide stands out due to its specific substitution pattern on the triazine ring and the presence of both pyrrole and acetamide groups, offering unique reactivity and interaction potentials compared to similar compounds. Its versatility in chemical reactions and wide range of applications make it a compound of significant interest in scientific research and industrial applications.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number2034276-05-4
Molecular FormulaC16H21N5O3
Molecular Weight331.37 g/mol

The structure features a triazine ring, which is known for its diverse biological activities, and a pyrrole moiety that may enhance its pharmacological profile.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can modulate receptor activity, affecting signaling pathways critical for various cellular functions.
  • DNA/RNA Interaction : The compound may intercalate with nucleic acids, influencing transcription and translation processes .

In Vitro Studies

Recent studies have demonstrated the compound's potential in various biological assays:

  • Antimicrobial Activity : In vitro evaluations showed that derivatives of triazine compounds exhibit significant antibacterial properties against a range of pathogens. For instance, modifications to the triazine structure resulted in enhanced activity against Gram-positive bacteria .
  • Cox Inhibition : The compound was assessed for its inhibitory effects on cyclooxygenase (COX) enzymes. Preliminary results indicate moderate inhibition of COX-II with IC50 values comparable to standard inhibitors like Celecoxib .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. Results indicated that certain modifications led to a significant increase in antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • COX Inhibition Research :
    • Another research effort focused on the design of COX inhibitors based on triazine scaffolds. The compound demonstrated promising selectivity for COX-II over COX-I, suggesting potential therapeutic applications in inflammatory conditions .

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development. Its ability to interact with multiple biological targets positions it as a candidate for further exploration in therapeutic applications.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : More comprehensive studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate how modifications to the chemical structure affect biological activity.

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